molecular formula C12H13FN2O3S B7110745 N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide

N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B7110745
M. Wt: 284.31 g/mol
InChI Key: VTJGSYYMTAQIQG-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide is a synthetic organic compound that features a combination of fluorophenyl, oxazole, and methanesulfonamide groups

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3S/c1-9-7-18-15-12(9)8-19(16,17)14-6-10-3-2-4-11(13)5-10/h2-5,7,14H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGSYYMTAQIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CS(=O)(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the methanesulfonamide group: This can be done through sulfonylation reactions using methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • N-[(3-bromophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • N-[(3-iodophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide

Uniqueness

The presence of the fluorine atom in N-[(3-fluorophenyl)methyl]-1-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs, which may have different reactivity and biological activity profiles.

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